2-((1,4-Diazepan-1-yl)methyl)thiazole is a heterocyclic compound characterized by the presence of both a thiazole ring and a diazepane moiety. This compound is notable for its potential biological activities and applications in various scientific fields. Thiazoles are recognized for their diverse biological properties, making compounds containing this structure of significant interest in medicinal chemistry and pharmacology. The synthesis of 2-((1,4-Diazepan-1-yl)methyl)thiazole typically involves the condensation of thiazole derivatives with diazepane, creating a compound that may exhibit unique interactions with biological targets .
2-((1,4-Diazepan-1-yl)methyl)thiazole belongs to the class of thiazole derivatives, which are known for their relevance in medicinal chemistry due to their varied biological activities. The compound's molecular formula is , and it has a molecular weight of 197.30 g/mol. Its IUPAC name is 2-(1,4-diazepan-1-ylmethyl)-1,3-thiazole, and it can be represented by the InChI key GABSFPMEHKHNDJ-UHFFFAOYSA-N .
The synthesis of 2-((1,4-Diazepan-1-yl)methyl)thiazole typically follows these steps:
The condensation reaction can be influenced by various factors such as temperature, solvent choice, and reaction time. Typically, an organic solvent like ethanol or methanol is used to dissolve the reactants, allowing for better interaction. Reaction temperatures may vary from room temperature to elevated temperatures depending on the specific protocol employed.
The molecular structure of 2-((1,4-Diazepan-1-yl)methyl)thiazole features:
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 197.30 g/mol |
| IUPAC Name | 2-(1,4-diazepan-1-ylmethyl)-1,3-thiazole |
| InChI | InChI=1S/C9H15N3S/c1-2-10-3-6-12(5-1)8-9-11-4-7-13-9/h4,7,10H,1-3,5-6,8H2 |
2-((1,4-Diazepan-1-yl)methyl)thiazole can undergo several chemical reactions:
The specific conditions for these reactions often include acidic or basic environments and may require specific catalysts or temperature control to achieve desired yields.
The mechanism of action for 2-((1,4-Diazepan-1-yl)methyl)thiazole involves its interaction with biological targets such as proteins and enzymes. Thiazole derivatives are known to bind to DNA and proteins, influencing their function. This compound may inhibit or activate enzymatic activity through these interactions, leading to various biological effects such as antimicrobial or anticancer activities .
The physical properties of 2-((1,4-Diazepan-1-yl)methyl)thiazole include:
| Property | Value |
|---|---|
| Appearance | Typically a solid |
| Solubility | Soluble in organic solvents |
Chemical properties include reactivity patterns typical for thiazoles and diazepanes:
The applications of 2-((1,4-Diazepan-1-yl)methyl)thiazole span several fields:
Thiazole derivatives represent a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and presence in clinically significant drugs. This five-membered heterocycle, containing both nitrogen and sulfur atoms, demonstrates remarkable adaptability in molecular interactions, enabling its integration into diverse therapeutic agents. The structural features of thiazole—including its aromatic character, hydrogen-bonding capability, and moderate dipole moment—facilitate targeted binding to biological macromolecules, establishing it as a cornerstone in rational drug design.
Thiazole-containing compounds exhibit expansive therapeutic applications, spanning anticancer, antimicrobial, antiviral, and metabolic disease treatments. Notable examples include the antidiabetic agents pioglitazone and rosiglitazone, which function as PPARγ agonists for type 2 diabetes management [4]. In oncology, dasatinib (a BCR-ABL tyrosine kinase inhibitor) and tiazofurin exemplify thiazole-based anticancer drugs, leveraging the ring’s ability to engage kinase ATP-binding pockets through hydrogen bonding and hydrophobic interactions [5]. The ring’s metabolic stability further enhances pharmacokinetic properties, making it invaluable for oral therapeutics. Recent innovations continue to exploit this scaffold, as evidenced by novel thiazole derivatives demonstrating potent inhibition of topoisomerase II and tubulin polymerization in cancer cells [5].
Table 1: Therapeutic Applications of Representative Thiazole Derivatives
| Compound | Therapeutic Category | Molecular Target | Key Structural Feature | |
|---|---|---|---|---|
| Dasatinib | Anticancer | BCR-ABL kinase | Aminothiazole core | |
| Pioglitazone | Antidiabetic | PPARγ receptor | Thiazolidinedione ring | |
| Tiazofurin | Anticancer | IMP dehydrogenase | Thiazole-4-carboxamide | |
| Sulfathiazole | Antimicrobial | Dihydropteroate synthase | Aminobenzene-sulfonamide-thiazole | |
| Novel derivative (DIPTH) | Anticancer (study) | Topoisomerase II/DNA | Pyran-thiazole hybrid | [5] |
The seven-membered 1,4-diazepane ring—characterized by two nitrogen atoms separated by three carbon spacers—introduces conformational flexibility and basicity critical for receptor engagement. Its puckered structure enables adaptive binding to diverse enzyme pockets and G-protein-coupled receptors (GPCRs). Hybridization of 1,4-diazepane with pharmacophores like thiazole synergistically enhances target affinity and selectivity. For instance, 6-chloro-2-(1,4-diazepan-1-yl)benzo[d]thiazole (CAS: 348134-09-8) exemplifies this strategy in kinase inhibitor development [3]. The diazepane’s protonatable nitrogen facilitates salt-bridge formation with aspartate residues in ATP-binding sites, while its methylene linker (-CH₂-) permits optimal spatial positioning of the thiazole ring for π-stacking or hydrophobic contacts. In neuropharmacology, diazepane-containing ligands targeting neuropeptide receptors (e.g., NPY, MCH) demonstrate optimized blood-brain barrier penetration—achieved through calculated log P values <3.5 and molecular weights <450 Da—enabling CNS activity [8].
Table 2: Impact of 1,4-Diazepane Hybridization on Binding Parameters
| Compound Class | Target | Ki/IC50 without Diazepane | Ki/IC50 with Diazepane | Selectivity Enhancement | |
|---|---|---|---|---|---|
| 4-(Thiazol-5-yl)pyrimidine | CDK9 | ~50 nM (unsubstituted) | 7 nM (e.g., 12u) | >80-fold vs. CDK2 | [2] |
| Benzothiazole | Kinase (unspecified) | Not reported | 267.8 g/mol (optimized MW) | Improved CNS penetration | [3] [8] |
| GPCR ligand | NPY/MCH receptors | >100 nM (peptidic) | <0.5 nM (non-peptidic) | Metabolic stability | [8] |
The molecular architecture of 2-((1,4-diazepan-1-yl)methyl)thiazole (CAS: 1042777-93-4) strategically merges the complementary features of both rings:
The compound’s drug-like properties—molecular weight 197.3 g/mol, log P 0.18, H-bond acceptors/donors (3/1)—align with Lipinski’s criteria, supporting oral bioavailability [1]. Ongoing research prioritizes this hybrid for oncology (targeting CDK9 and topoisomerases) and CNS disorders (modulating GPCRs), capitalizing on its dual pharmacophore advantage.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 12141-45-6
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: